molecular formula C17H19N3O3S B2808525 (E)-3-cyclopropyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1351664-31-7

(E)-3-cyclopropyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2808525
CAS RN: 1351664-31-7
M. Wt: 345.42
InChI Key: UWBVLVPRJGVOJJ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-cyclopropyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antimicrobial Activity

(E)-3-cyclopropyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole compounds are synthesized through various chemical reactions and evaluated for their antimicrobial properties. For instance, a study demonstrated the synthesis of novel azetidinones with potential antimicrobial activities. The compounds were synthesized by condensation and cyclocondensation reactions, and their structures were confirmed through analytical and spectral data. These compounds exhibited antibacterial and antifungal activities upon evaluation (Prajapati & Thakur, 2014).

Biological Assessment and Molecular Docking

Another research focused on the in vitro biological assessment of 1,3,4-oxadiazole derivatives, which were synthesized combining multiple functionalities such as heterocyclic azinane, sulfonamide, and acetamide to enhance their bioactivity potential. The derivatives showed modest antibacterial potential and enzyme inhibition potential, supported by molecular docking and BSA binding studies to infer their interaction with serum albumin (Virk et al., 2023).

Anticancer Activities

The synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents highlight the therapeutic potential of these compounds. Incorporating a tetrahydropyridine moiety into the 1,3,4-oxadiazole derivatives showed promising results against MCF-7 breast cancer cell lines, indicating moderate cytotoxicity and potential anticancer activities (Redda & Gangapuram, 2007).

Anticonvulsant Studies

Compounds derived from 1,3,4-oxadiazole have also been studied for their potential anticonvulsant activities. Synthesis and evaluation of thiazolidinone and azetidinone derivatives from the indole moiety demonstrated the potential of these compounds in anticonvulsant studies, suggesting a promising area for further research in developing new anticonvulsant drugs (Saini, 2018).

Mechanism of Action in Antibacterial Activities

Further research into sulfone derivatives containing 1,3,4-oxadiazole moieties revealed their mechanism of action in antibacterial activities against rice bacterial leaf blight. These studies highlighted the potential of such compounds in enhancing plant resistance to bacterial infections, demonstrating their broader application beyond human health (Shi et al., 2015).

properties

IUPAC Name

3-cyclopropyl-5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12-2-4-13(5-3-12)8-9-24(21,22)20-10-15(11-20)17-18-16(19-23-17)14-6-7-14/h2-5,8-9,14-15H,6-7,10-11H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBVLVPRJGVOJJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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